3-[3,5-bis(trifluoromethyl)phenoxy]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
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Overview
Description
SK33 is a trifluoromethylated enobosarm analog, known for its potent and tissue-selective anti-androgenic properties. It is primarily used in scientific research to study androgen receptor (AR) activity and its inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SK33 involves the rational addition of bis-trifluoromethyl groups into ring B of enobosarm. This modification significantly enhances its activity, pharmacokinetic, and tissue distribution profiles . The synthetic route typically involves the use of trifluoromethylation reagents under controlled conditions to achieve the desired molecular structure.
Industrial Production Methods
While specific industrial production methods for SK33 are not widely documented, the compound is produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps of chemical reactions, purification, and characterization to ensure high purity and potency .
Chemical Reactions Analysis
Types of Reactions
SK33 undergoes various chemical reactions, including:
Oxidation: SK33 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: SK33 can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving SK33 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of SK33. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
Scientific Research Applications
SK33 has a wide range of applications in scientific research:
Chemistry: Used to study the effects of trifluoromethylation on molecular activity and stability.
Biology: Employed in cell viability assays to understand its impact on cell growth and proliferation.
Medicine: Investigated for its potential in treating prostate cancer by inhibiting androgen receptor activity.
Industry: Utilized in the development of new anti-androgenic drugs with improved efficacy and reduced side effects
Mechanism of Action
SK33 exerts its effects by binding to the androgen receptor and inhibiting its transcriptional activity. The compound’s trifluoromethyl groups enhance its binding affinity and selectivity, leading to a stronger inhibition of AR-mediated gene activation. This mechanism involves the competitive inhibition of AR in the presence of synthetic androgens, making SK33 a potent anti-androgenic agent .
Comparison with Similar Compounds
Similar Compounds
Bicalutamide: A non-steroidal anti-androgen used in prostate cancer treatment.
Enzalutamide: Another potent AR antagonist with a similar mechanism of action.
Enobosarm: The parent compound of SK33, known for its anabolic effects on muscle and bone.
Uniqueness of SK33
SK33 stands out due to its enhanced metabolic stability and tissue selectivity compared to other similar compounds. Its trifluoromethylation significantly improves its pharmacokinetic profile, making it a promising candidate for further development in prostate cancer therapy with potentially fewer side effects .
Properties
Molecular Formula |
C20H13F9N2O3 |
---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenoxy]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C20H13F9N2O3/c1-17(33,16(32)31-13-3-2-10(8-30)15(7-13)20(27,28)29)9-34-14-5-11(18(21,22)23)4-12(6-14)19(24,25)26/h2-7,33H,9H2,1H3,(H,31,32) |
InChI Key |
VJIVKRQGSGBLFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Origin of Product |
United States |
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